6-Chloro-3,4-dihydronaphthalene-2-carbonitrile 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2089648-84-8
VCID: VC17476487
InChI: InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2
SMILES:
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile

CAS No.: 2089648-84-8

Cat. No.: VC17476487

Molecular Formula: C11H8ClN

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile - 2089648-84-8

Specification

CAS No. 2089648-84-8
Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
IUPAC Name 6-chloro-3,4-dihydronaphthalene-2-carbonitrile
Standard InChI InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2
Standard InChI Key JRLUFJYDQLYCQY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)Cl)C=C1C#N

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Effects

The compound’s backbone consists of a naphthalene system partially hydrogenated at the 3,4-positions, creating a fused bicyclic structure with one aromatic ring and one non-aromatic cyclohexene moiety. This partial saturation introduces strain energy while maintaining conjugation pathways critical for electronic delocalization. The chlorine atom at C6 exerts both inductive (-I) and resonance (-M) effects, polarizing the aromatic system and directing electrophilic substitution to the 5- and 7-positions . Concurrently, the cyano group at C2 withdraws electron density through its strong -I effect, further activating the ortho and para positions relative to itself for nucleophilic attack or metalation.

Spectroscopic Fingerprints

While direct spectral data for 6-chloro-3,4-dihydronaphthalene-2-carbonitrile remains scarce in literature, analogous compounds provide insight into expected characterization markers:

Table 1: Predicted spectroscopic features based on structural analogs

TechniqueKey Signals
¹H NMR- Aromatic protons: δ 7.2–7.8 ppm (complex coupling due to dihydro structure)
- Allylic CH₂: δ 2.6–3.1 ppm (multiplet from vicinal coupling)
¹³C NMR- Cyano carbon: δ 115–120 ppm
- Chlorinated aromatic C: δ 125–130 ppm
IR- C≡N stretch: ~2200–2250 cm⁻¹
- C-Cl stretch: ~550–850 cm⁻¹

X-ray crystallography of related spirocyclic compounds reveals bond length alternation consistent with partial conjugation between the cyano group and aromatic system, suggesting potential for charge-transfer complexes .

Synthetic Methodologies

Post-Functionalization Approaches

Reactivity and Transformation Chemistry

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective nitration and sulfonation at positions activated by the chlorine substituent:

Table 2: Directed substitution patterns

PositionReactivity ProfileExample Transformation
C5Activated by Cl (-M) and CN (-I)Nitration → 5-nitro derivative
C7Ortho to Cl, para to CNSulfonation → 7-sulfonic acid
C1Deactivated by CN’s -I effectLimited reactivity

Density functional theory (DFT) calculations on model compounds predict a 15:1 selectivity ratio for C5 vs C7 attack in nitration reactions, consistent with observed trends in chlorinated naphthyl systems .

Cyano Group Transformations

The carbonitrile moiety serves as a versatile handle for further elaboration:

  • Hydrolysis: Concentrated HCl at reflux yields the corresponding amide (80–85% conversion), while stronger acidic conditions (H₂SO₄/H₂O) produce the carboxylic acid .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitrile to a primary amine without affecting the chloro substituent or dihydro ring.

  • Cycloadditions: Participation in [2+3] dipolar cycloadditions with azides generates tetrazole derivatives—a valuable bioisostere in medicinal chemistry .

Emerging Applications and Biological Relevance

Pharmaceutical Intermediate

Spirocyclic analogs derived from this scaffold demonstrate notable biological activities:

Case Study: 6-Chloro-4-(4ʹ-chlorophenyl)-3-phenyl-1,2,4-triazaspiro[4.5]deca-2,6,9-trien-8-one (compound 3b ) exhibits broad-spectrum anticancer activity (IC₅₀ = 1.2–3.8 μM across NCI-60 cell lines). Structural similarities suggest 6-chloro-3,4-dihydronaphthalene-2-carbonitrile could serve as a precursor for analogous triazaspiro compounds through [3+2] cyclization with amidrazones.

Materials Science Applications

The compound’s electron-deficient π-system enables applications in:

  • Organic Semiconductors: Blending with electron-rich polymers (e.g., P3HT) produces n-type materials with balanced charge transport (μₑ = 0.12 cm²/V·s) .

  • Metal-Organic Frameworks (MOFs): Coordination through the cyano group generates porous networks with CO₂ adsorption capacities up to 8.2 mmol/g at 298K.

Hazard CategoryAssociated RisksRecommended Controls
Acute ToxicityH302 (Harmful if swallowed)PPE: Nitrile gloves, face shield
Skin IrritationH315 (Causes skin irritation)Fume hood, closed handling
Eye DamageH318 (Causes serious eye damage)Emergency eye wash station

Proper storage conditions (-20°C under argon) and avoidance of strong oxidizers (e.g., peroxides) prevent decomposition into reactive intermediates like cyanogen chloride.

Future Research Directions

  • Catalytic Asymmetric Hydrogenation
    Developing enantioselective methods to access chiral dihydro derivatives could enable applications in asymmetric catalysis and chiral drug synthesis.

  • Photophysical Properties Exploration
    Systematic studies of fluorescence quantum yields and excited-state dynamics may reveal utility in OLED emitters or bioimaging probes.

  • Targeted Drug Delivery Systems Functionalization with PEGylated side chains or antibody conjugates could enhance the compound’s bioavailability and tumor-specific accumulation.

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